N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a benzothiazole core substituted with a methoxy group at position 6, a 3-methylpyrazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)17-11-28-15-5-3-4-6-16(15)29-17)25(24-12)21-22-14-8-7-13(27-2)10-18(14)30-21/h3-10,17H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJVPHYNCQYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid. The compound exhibits inhibitory effects on COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, influencing the balance between cell survival and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It induces G2/M cell cycle arrest in cancer cell lines, such as Colo205, by significantly increasing the levels of the tumor suppressor protein p53. This compound also alters the expression of key mitochondrial proteins, leading to apoptosis through the activation of caspases. Furthermore, it affects cell signaling pathways by modulating the activity of various kinases and transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins. The compound also interacts with mitochondrial proteins, disrupting the balance between pro-apoptotic and anti-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway. Additionally, it influences gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under standard storage conditions, but its activity may decrease over prolonged exposure to light and heat. Long-term studies have shown that it maintains its inhibitory effects on COX enzymes and pro-apoptotic activity in cell cultures for extended periods. Degradation products may form over time, potentially altering its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer activities without significant toxicity. At higher doses, it may cause adverse effects such as gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this threshold increases the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound accumulates in mitochondria, where it exerts its pro-apoptotic effects. Additionally, it may bind to plasma proteins, influencing its bioavailability and distribution in the body.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the mitochondria and the nucleus. Targeting signals and post-translational modifications direct the compound to these compartments, where it interacts with key biomolecules to exert its effects. In the mitochondria, it disrupts the balance of pro-apoptotic and anti-apoptotic proteins, while in the nucleus, it modulates the activity of transcription factors involved in gene expression.
Biological Activity
The compound N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d]thiazole moiety, a pyrazole ring, and a dioxine derivative, which are known for their diverse biological activities.
1. Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing thiazole and pyrazole rings have shown substantial activity in DPPH scavenging assays. The compound's ability to neutralize free radicals may contribute to its protective effects against oxidative stress-related diseases .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that similar benzothiazole derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects. The minimum inhibitory concentrations (MIC) for related compounds indicate promising antibacterial activity .
3. Anticancer Activity
Recent investigations into the cytotoxic effects of benzothiazole derivatives reveal their potential in cancer therapy. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compounds | IC50 Values (µg/mL) | Remarks |
|---|---|---|---|
| Antioxidant | Various thiazole/pyrazole derivatives | 4.67 - 45.32 | Strong scavenging activity observed |
| Antimicrobial | Benzothiazole derivatives | Varies | Effective against both Gram-positive and negative bacteria |
| Anticancer | Benzothiazole derivatives | Varies | Significant cytotoxicity in MCF-7 and A549 cells |
1. Neuroprotective Effects
The compound's inhibition of acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's disease. By enhancing cholinergic transmission, it may improve cognitive functions while simultaneously reducing amyloid-beta aggregation .
2. Potential for Drug Development
Given its multifaceted biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting oxidative stress, microbial infections, and cancer.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety and a pyrazole ring. The synthesis of such compounds typically involves multi-step organic reactions that can include cyclization and functionalization processes. The detailed synthetic pathways are crucial for optimizing yield and purity, which are necessary for subsequent biological evaluations.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiazole have been studied for their ability to inhibit tumor cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The benzo[d]thiazole and pyrazole components are known for their antimicrobial properties. Preliminary studies suggest that N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may exhibit activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation |
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cell signaling pathways related to cancer progression. For example, inhibition of cyclooxygenase enzymes could reduce inflammatory responses associated with tumor growth.
Interaction with DNA
Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes, which is a common mechanism for anticancer drugs.
In Vitro Studies
In vitro studies using human cancer cell lines have demonstrated that the compound can significantly reduce cell viability at micromolar concentrations. These findings highlight its potential as a lead compound for further development.
Animal Models
Preliminary animal studies have shown promising results in tumor regression when treated with the compound, indicating its potential efficacy in vivo.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) at position 6 of the benzothiazole ring undergoes nucleophilic substitution under alkaline conditions.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Methoxy substitution | KOH/ethanol, 80°C, 12 hrs | 6-hydroxybenzothiazole derivative with retained carboxamide linkage | 68% | |
| Demethylation | BBr₃/DCM, -20°C, 4 hrs | 6-hydroxy intermediate with partial decomposition of dioxine ring | 42% |
Key Observations :
-
Ethanol/KOH selectively substitutes methoxy without disrupting the carboxamide group.
-
Boron tribromide causes competing side reactions in the dioxine ring.
Hydrolysis Reactions
The carboxamide group (-CONH-) and 1,4-dioxine ring show distinct hydrolysis behavior:
Acidic Hydrolysis
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| HCl (6M)/reflux, 8 hrs | Benzoic acid + 2-aminodihydrodioxine byproduct | Protonation of carbonyl oxygen followed by nucleophilic attack |
| H₂SO₄ (conc.)/100°C, 2 hrs | Complete decomposition to thiazole fragments | Over-acidification destabilizes heterocycles |
Basic Hydrolysis
| Conditions | Products | Notes |
|---|---|---|
| NaOH (10%)/70°C, 6 hrs | Carboxylate salt + amine intermediates | Retains pyrazole-thiazole core stability |
Ring-Opening Reactions
The 1,4-dioxine ring undergoes cleavage under reductive or oxidative conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C, MeOH, 50 psi | Tetrahydrodioxine derivative with saturated C-O bonds |
| Oxidative cleavage | NaIO₄/H₂O, rt, 3 hrs | Dicarbonyl fragment linked to pyrazole-thiazole scaffold |
Mechanistic Insight :
-
Hydrogenation reduces the dioxine ring without affecting aromatic benzothiazole.
-
Periodate selectively cleaves vicinal diols in dioxine.
Catalytic Cross-Coupling
The pyrazole C-H bond participates in palladium-catalyzed couplings:
| Reaction | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives at pyrazole C4 position | 55% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | N-arylated pyrazole analogs | 48% |
Limitations :
-
Steric hindrance from the 3-methyl group reduces coupling efficiency.
Stability Under Environmental Conditions
| Factor | Effect | Analytical Method |
|---|---|---|
| UV light (254 nm) | Degrades dioxine ring within 24 hrs | HPLC-MS monitoring |
| pH 2-6 aqueous solution | Stable for >72 hrs | NMR stability assays |
| High humidity (>80% RH) | Hygroscopic decomposition after 48 hrs | Gravimetric analysis |
Comparative Reactivity of Analogues
Data from structurally related compounds (e.g., ) reveal:
-
Methoxy positioning : 6-methoxy substitution enhances electrophilicity at C2 of benzothiazole.
-
Pyrazole substituents : 3-methyl group sterically shields N1 but activates C5 for electrophilic attack.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for drug discovery. Further studies should explore its applications in click chemistry and photoaffinity labeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Functional Group Analysis
Benzothiazole Core :
- Present in all three compounds, this heterocycle is associated with π-π stacking and hydrogen-bonding interactions in biological targets. The 6-methoxy substitution in the target compound may enhance electron-donating effects compared to unsubstituted benzothiazoles.
Pyrazole Ring :
- The 3-methylpyrazole in the target compound and ’s derivative likely contributes to metabolic stability by reducing oxidative degradation.
Substituent Effects :
- Chlorine atoms () increase lipophilicity (logP), favoring membrane penetration but possibly reducing solubility.
- Methylthio groups () introduce steric bulk and sulfur-mediated interactions, which may influence binding kinetics.
Research Findings
- Chromatographic Behavior : Compounds with polar substituents (e.g., dihydrodioxine) exhibit longer retention times in reverse-phase HPLC due to increased hydrogen bonding.
- Antimicrobial Potential: Benzothiazole-pyrazole hybrids (e.g., ’s compound) show activity against Gram-positive bacteria, suggesting the target compound may share similar efficacy.
- Synergistic Effects : Structural complexity (e.g., cyclopropane in ) can modulate biological activity through synergistic interactions between substituents.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound contains a pyrazole core substituted with a 6-methoxybenzo[d]thiazol-2-yl group and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The thiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding. The methoxy group enhances solubility, while the dihydrodioxine ring may influence metabolic stability .
Q. How can researchers optimize the synthesis of this compound for higher yields and purity?
- Methodology : Use a multi-step approach with triethylamine as a catalyst and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product. Monitor intermediates via TLC and confirm structures using and .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functionalities.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Approach : Use isotopic labeling (e.g., ) or computational methods (DFT calculations) to track atom rearrangement.
- Experimental Validation : Isolate intermediates (e.g., via flash chromatography) and analyze kinetics under varying temperatures .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement using competitive binding assays.
- Data Analysis : Apply statistical models (e.g., ANOVA) to account for variability and confirm dose-response relationships .
Q. What strategies are effective for probing the compound’s interaction with biological targets?
- In Silico Docking : Use software like AutoDock to predict binding modes to kinases or GPCRs.
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. How can stability issues (e.g., hydrolysis of the amide bond) be mitigated during storage?
- Optimization : Store lyophilized samples at −80°C under inert gas (argon).
- Formulation : Use co-solvents (e.g., PEG-400) to enhance aqueous stability .
Methodological Considerations
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Design : Synthesize analogs with systematic substitutions (e.g., halogens on the benzothiazole ring).
- Evaluation : Test against a panel of biological targets (e.g., cancer cell lines) and correlate activity with electronic (Hammett σ) or steric parameters .
Q. How can researchers validate the compound’s metabolic pathways?
- In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites.
- Analytical Tools : LC-MS/MS to detect hydroxylation or glucuronidation products .
Data Interpretation and Troubleshooting
Q. What steps should be taken if synthetic yields drop unexpectedly?
- Diagnosis : Check solvent purity (e.g., anhydrous DMF) and catalyst activity (e.g., triethylamine degradation).
- Resolution : Optimize stoichiometry (e.g., 1.2 equivalents of coupling agents) or switch to microwave-assisted synthesis for faster kinetics .
Q. How can researchers distinguish between on-target and off-target effects in cellular assays?
- Controls : Use CRISPR knockouts or selective inhibitors of the suspected target.
- Omics Profiling : RNA sequencing or proteomics to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
